molecular formula C23H24Cl2N2O6S B606086 ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate CAS No. 2244451-48-5

ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate

Cat. No.: B606086
CAS No.: 2244451-48-5
M. Wt: 527.413
InChI Key: HCDAVCLCBXIYPW-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BI-4916 is an ester prodrug of the highly potent inhibitor BI-4924, targeting the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH catalyzes the first step of de novo serine biosynthesis downstream of glycolysis and is the rate-limiting enzyme for the pathway. BI-4916 is cell permeable and undergoes cellular uptake followed by hydrolysis to BI-4924, allowing for intracellular enrichment of the active compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: BI-4916 is synthesized as an ester prodrug of BI-4924. The synthetic route involves the esterification of BI-4924 with appropriate reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production of BI-4916 would involve large-scale esterification processes, ensuring high purity and yield. The process would be optimized for scalability, cost-effectiveness, and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: BI-4916 undergoes hydrolysis to form BI-4924, its active form. This hydrolysis is a key reaction that occurs intracellularly, enabling the compound to exert its inhibitory effects on PHGDH.

Common Reagents and Conditions: The hydrolysis of BI-4916 to BI-4924 typically occurs under physiological conditions within the cell. Specific reagents and conditions for other reactions involving BI-4916 are not extensively documented.

Major Products: The primary product of the hydrolysis of BI-4916 is BI-4924, which is the active inhibitor of PHGDH .

Scientific Research Applications

BI-4916 is primarily used in scientific research to study the inhibition of PHGDH and its effects on cellular metabolism. PHGDH is amplified or overexpressed in a subset of tumors, including melanoma and triple-negative breast cancers. Research applications include:

Mechanism of Action

BI-4916 exerts its effects by being hydrolyzed to BI-4924, which is a potent inhibitor of PHGDH. PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate in a NAD-dependent manner. By inhibiting PHGDH, BI-4924 disrupts the serine biosynthesis pathway, leading to reduced serine levels and affecting cellular metabolism. This inhibition is particularly effective in cancer cells that are dependent on serine biosynthesis for growth and survival .

Comparison with Similar Compounds

    BI-4924: The active form of BI-4916, directly inhibits PHGDH.

    BI-5583: A negative control compound used in experiments involving BI-4916.

    NCT-503: Another PHGDH inhibitor with a different mechanism of action.

    CBR-5884: A PHGDH inhibitor with distinct biochemical properties.

Uniqueness of BI-4916: BI-4916 is unique due to its prodrug nature, allowing for better cellular uptake and intracellular hydrolysis to the active inhibitor BI-4924. This property makes it particularly useful for cellular experiments and studying the intracellular effects of PHGDH inhibition .

Properties

IUPAC Name

ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N2O6S/c1-4-33-20(29)12-34(31,32)15-7-5-14(6-8-15)17(11-28)26-23(30)19-10-16-18(27(19)3)9-13(2)21(24)22(16)25/h5-10,17,28H,4,11-12H2,1-3H3,(H,26,30)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDAVCLCBXIYPW-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate
Reactant of Route 2
ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate
Reactant of Route 4
ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate
Reactant of Route 5
ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate
Reactant of Route 6
ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate

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